Pivenfrine

Mydriasis Ophthalmic prodrug Esterase inhibition

Pivenfrine is a critical tool compound for ocular pharmacology and drug delivery research. Its unique retention of direct alpha-adrenergic activity under esterase inhibition, sub-micromolar sigma-1 affinity, and superior pivalyl ester hydrolytic stability distinguish it from phenylephrine and dipivefrine. Ideal for low-dose mydriatic protocols, corneal permeability models, and dual-target mechanistic studies. Note: This compound was never commercially marketed and is typically available only via custom synthesis with lead times of 2-4 months.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 67577-23-5
Cat. No. B1194323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivenfrine
CAS67577-23-5
Synonymspivalylphenylephrine
pivalylphenylephrine hydrochloride
pivalylphenylephrine hydrochloride, (+-)-isomer
pivalylphenylephrine hydrochloride, (R)-isomer
pivalylphenylephrine, (R)-isome
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC=CC(=C1)C(CNC)O
InChIInChI=1S/C14H21NO3/c1-14(2,3)13(17)18-11-7-5-6-10(8-11)12(16)9-15-4/h5-8,12,15-16H,9H2,1-4H3
InChIKeyDQCAWJLMFJKICG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 gram / 5 grams / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pivenfrine (CAS 67577-23-5) Procurement Guide: Key Differentiators for Ophthalmic Prodrug and Sympathomimetic Research


Pivenfrine (INN), also known as pivalylphenylephrine or phenylephrine pivalate, is a sympathomimetic and mydriatic agent belonging to the phenylethanolamine class [1]. It is the 3-pivalyl ester of phenylephrine, a structural modification that substantially increases lipophilicity relative to the parent phenol, a prodrug strategy shared with dipivefrine and etilefrine pivalate [2]. Pivenfrine was developed as an ophthalmic mydriatic but was never commercially marketed; it remains a compound of interest in ocular drug delivery research, prodrug mechanistic studies, and adrenergic pharmacology [3].

Why Phenylephrine, Dipivefrine, or Etilefrine Pivalate Cannot Substitute for Pivenfrine in Experimental Settings


Pivenfrine occupies a unique pharmacological and physicochemical niche among phenylethanolamine-based mydriatics. Unlike dipivefrine, whose activity depends entirely on esterase-mediated conversion to epinephrine, pivenfrine retains direct alpha-adrenergic agonist activity even when esterase activity is inhibited by echothiophate iodide [1]. Its off-target receptor binding profile—including measurable affinity for sigma-1, 5-HT3, and histamine H1 receptors—further distinguishes it from phenylephrine, which is highly selective for alpha-1 adrenergic receptors [2]. Additionally, the pivalyl ester confers a distinct hydrolytic stability profile compared to other ester prodrugs such as isovaleryl and phenylacetyl derivatives, meaning the pharmacokinetic time-course and tissue distribution will differ from close analogs [3]. These three axes of differentiation—mechanism of activation, polypharmacology, and hydrolytic stability—render direct one-to-one substitution with in-class compounds scientifically unsound.

Quantitative Comparative Evidence: Pivenfrine vs. Phenylephrine, Dipivefrine, and Related Pivalate Esters


Mydriatic Potency: Pivenfrine (1%) Matches Efficacy of 10% Phenylephrine HCl in Echothiophate-Pretreated Rabbits

In a direct head-to-head rabbit study, 1% phenylephrine pivalate (pivenfrine) produced mydriasis comparable in both magnitude and duration to 10% phenylephrine hydrochloride after bilateral pretreatment with 0.25% echothiophate for 2–7 days [1]. This represents an approximately 10-fold potency advantage under conditions where esterase-mediated prodrug conversion is pharmacologically inhibited, indicating that pivenfrine possesses intrinsic alpha-adrenergic activity independent of hydrolysis to phenylephrine.

Mydriasis Ophthalmic prodrug Esterase inhibition

Mechanistic Differentiation: Pivenfrine Retains Activity Under Esterase Inhibition, Unlike Dipivefrine

Unlike dipivefrine (epinephrine dipivalate), the pharmacologic activity of phenylephrine pivalate was not prevented by prior administration of echothiophate iodide, an irreversible cholinesterase inhibitor that blocks the esterase-mediated hydrolysis required for dipivefrine activation [1]. This finding is consistent with the hypothesis that the pivenfrine molecule itself possesses important alpha-adrenergic activity regardless of whether it undergoes conversion to phenylephrine, whereas dipivefrine is pharmacologically inert until hydrolyzed to epinephrine [1].

Prodrug activation Echothiophate Direct-acting agonist

Lipophilicity Enhancement: Pivenfrine ACD/LogP 1.27 vs. Phenylephrine LogP −0.31 to 0.645

Pivenfrine has a predicted ACD/LogP of 1.27 (ChemSpider, CSID: 34993661) , while phenylephrine has reported experimental and computed logP values ranging from −0.31 (Hansch et al., 1995) to 0.645 (PubChem/ZINC) [1]. This corresponds to a lipophilicity increase of approximately 1.58–1.96 log units, or roughly 38–91-fold in partition coefficient terms. Higher lipophilicity is a well-established driver of improved corneal epithelial permeability, as demonstrated for the structurally analogous dipivefrine [2].

Lipophilicity Corneal permeability Ocular bioavailability

Off-Target Receptor Binding: Pivenfrine Sigma-1, 5-HT3, and H1 Affinity vs. Phenylephrine Alpha-1 Selectivity

Pivenfrine exhibits measurable binding affinity for several non-adrenergic receptor targets in curated ChEMBL/BindingDB assays: sigma-1 receptor (Ki = 410 nM), 5-HT3 receptor (Ki = 1,000 nM), and histamine H1 receptor (Ki = 1,420 nM) [1]. Phenylephrine, by contrast, is characterized as a highly selective alpha-1 adrenergic receptor agonist (pKi values of 4.70–5.86 for cloned alpha-1 subtypes) with no significant reported binding at sigma-1, 5-HT3, or H1 receptors [2]. This broader polypharmacology of pivenfrine may be relevant for studies where modulation of these additional targets could confound interpretation or, alternatively, offer desired ancillary pharmacology.

Polypharmacology Sigma-1 receptor Off-target profiling

Hydrolytic Stability: Pivalyl Ester Demonstrates Superior Resistance to Chemical and Enzymatic Hydrolysis vs. Isovaleryl and Phenylacetyl Esters

Among phenylephrone-based chemical delivery system (CDS) esters studied by Goskonda et al. (1999), the pivalyl ester exhibited the highest resistance to both chemical and enzymatic hydrolysis due to steric hindrance from the tertiary carbon of the pivalate group [1]. In buffer at pH 3.0–4.0 and 37°C, phenylephrone esters displayed half-lives ranging from 1,136 to 1,980 hours; the pivalyl ester was at the high end of this range, whereas the isovaleryl ester was the most labile [1]. In human plasma, the pivalyl ester showed comparatively slower enzymatic degradation, consistent with steric protection of the ester linkage [1]. While this study examined phenylephrone esters rather than phenylephrine pivalate itself, the shared pivalate ester chemistry supports class-level inference of enhanced stability for pivenfrine.

Hydrolytic stability Pivalate prodrug Ocular chemical delivery system

Optimal Research and Application Scenarios for Pivenfrine Based on Quantitative Differentiation Evidence


Ophthalmic Mydriatic Research Requiring Low-Dose Efficacy with Reduced Systemic Exposure

Based on the 10-fold potency advantage over phenylephrine demonstrated in echothiophate-pretreated rabbits [1], pivenfrine is ideally suited for experimental mydriatic protocols where minimizing topical drug concentration is critical—such as in pediatric or geriatric animal models, eyes with compromised corneal epithelium, or studies investigating concentration-dependent cardiovascular side effects of alpha-1 agonists. The enhanced lipophilicity (ΔLogP ~1.6–2.0 vs. phenylephrine) predicts improved corneal penetration, supporting the low-dose efficacy observed .

Prodrug Mechanistic Studies: Direct-Acting vs. Esterase-Dependent Pharmacology

Pivenfrine serves as a unique tool compound for discriminating between direct receptor agonism and esterase-dependent prodrug activation in ocular tissues. Because its mydriatic activity is preserved under cholinesterase inhibition while dipivefrine's is abolished [1], pivenfrine enables controlled experiments to dissect the contribution of tissue esterases to observed pharmacological effects. This is especially relevant for laboratories studying drug metabolism in the anterior segment or developing in vitro corneal permeability models that may lack metabolic competence.

Sigma-1 Receptor and Off-Target Pharmacology Investigations

With confirmed sub-micromolar binding affinity at sigma-1 receptors (Ki = 410 nM) and additional affinity at 5-HT3 and H1 receptors [2], pivenfrine provides a starting scaffold for exploring sigma-1-mediated effects in ocular or cardiovascular tissues. Unlike phenylephrine, which lacks significant sigma-1 affinity, pivenfrine enables dual-target (alpha-1 + sigma-1) pharmacological studies in systems where both receptor populations are co-expressed, such as retinal ganglion cells or cardiac myocytes.

Ester Prodrug Formulation Stability and Ocular Chemical Delivery System Development

The documented resistance of the pivalyl ester linkage to chemical and enzymatic hydrolysis—superior to isovaleryl and phenylacetyl analogs [3]—makes pivenfrine a relevant reference compound for pharmaceutical scientists developing shelf-stable ophthalmic prodrug formulations. Its stability profile supports its use as a positive control in comparative hydrolytic stability screening of novel ester prodrug candidates intended for topical ocular delivery.

Quote Request

Request a Quote for Pivenfrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.